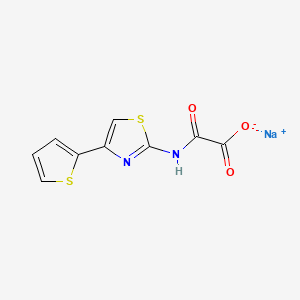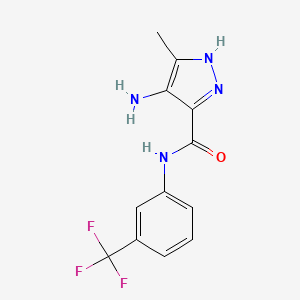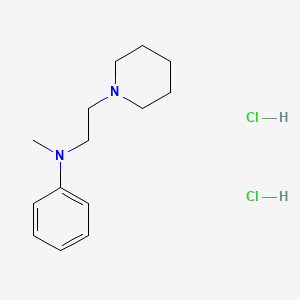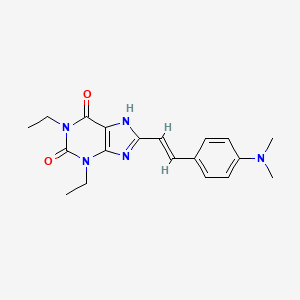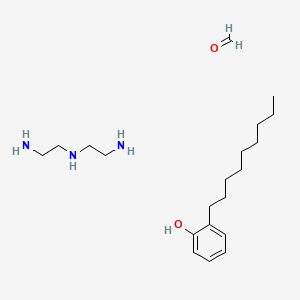
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(n-pentylthio)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(n-pentylthio)-2-propanol is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(n-pentylthio)-2-propanol typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the reaction of glyoxal with ammonia and formaldehyde.
Attachment of the 2,4-dichlorophenyl group: This step involves the reaction of the imidazole ring with 2,4-dichlorobenzyl chloride under basic conditions.
Introduction of the n-pentylthio group: This can be done by reacting the intermediate with n-pentylthiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(n-pentylthio)-2-propanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazole or phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(n-pentylthio)-2-propanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(n-pentylthio)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(n-butylthio)-2-propanol
- 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(n-hexylthio)-2-propanol
Uniqueness
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(n-pentylthio)-2-propanol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the n-pentylthio group, in particular, may confer distinct properties compared to its analogs with different alkylthio groups.
Propiedades
Número CAS |
83338-63-0 |
|---|---|
Fórmula molecular |
C17H22Cl2N2OS |
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-1-imidazol-1-yl-3-pentylsulfanylpropan-2-ol |
InChI |
InChI=1S/C17H22Cl2N2OS/c1-2-3-4-9-23-12-17(22,11-21-8-7-20-13-21)15-6-5-14(18)10-16(15)19/h5-8,10,13,22H,2-4,9,11-12H2,1H3 |
Clave InChI |
LJHATMJAEZKTCS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


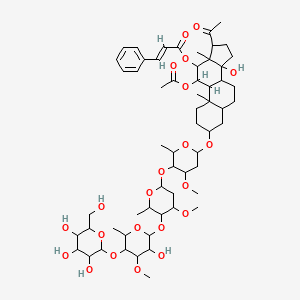

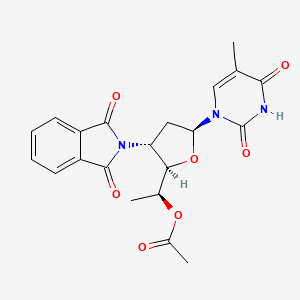
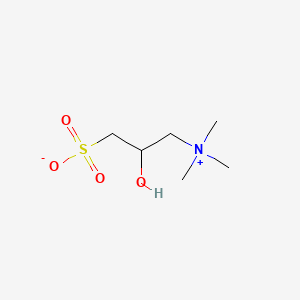
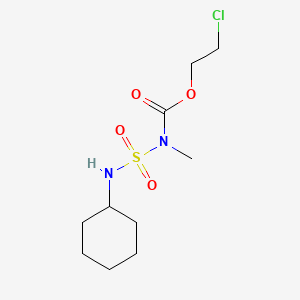

![[(3S,3aR,6S,6aS)-3-[6-(4-methylpiperazin-1-yl)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12776927.png)
